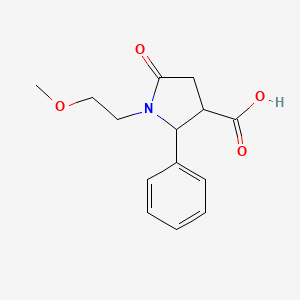
3-氟-4-吗啉基苯硼酸
描述
3-Fluoro-4-morpholinophenylboronic acid is a boronic acid derivative with a wide range of applications in organic synthesis, materials science, and biochemistry. This compound is known for its versatility as a reagent in various chemical reactions, including Suzuki cross-coupling, hydrosilylation, and hydroboration.
科学研究应用
3-Fluoro-4-morpholinophenylboronic acid has been widely used in scientific research, particularly in the fields of organic synthesis, materials science, and biochemistry. Some of its applications include:
Organic Synthesis: Used as a reagent in Suzuki cross-coupling, hydrosilylation, and hydroboration reactions to form complex organic molecules.
Materials Science: Acts as a catalyst in the synthesis of polymers and nanomaterials.
Biochemistry: Used to study the structure and function of enzymes and to develop inhibitors for therapeutic applications.
作用机制
- The reaction involves oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups), leading to the formation of new C–C bonds .
Mode of Action
Pharmacokinetics
- 3-Fluoro-4-morpholinophenylboronic acid likely exhibits high gastrointestinal absorption. It may not readily cross the blood-brain barrier. Information on metabolism is scarce. Details regarding excretion are not available. The compound’s ADME properties influence its bioavailability, but specific values are not provided .
Its pharmacokinetic properties and environmental influences remain to be fully characterized . If you have any additional questions or need further clarification, feel free to ask! 😊
生化分析
Biochemical Properties
3-Fluoro-4-morpholinophenylboronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes. These enzymes are essential for various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The compound interacts with the active sites of these enzymes, forming reversible covalent bonds with the serine residues. This interaction inhibits the enzymatic activity, thereby modulating the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 3-Fluoro-4-morpholinophenylboronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinase enzymes, the compound can alter the phosphorylation status of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-morpholinophenylboronic acid exerts its effects through the formation of reversible covalent bonds with the active sites of target enzymes. This interaction involves the boronic acid moiety of the compound binding to the serine residues in the active sites of serine proteases and kinase enzymes. This binding inhibits the enzymatic activity, preventing the phosphorylation of downstream targets and thereby modulating cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-morpholinophenylboronic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered signaling pathways. The stability and efficacy of the compound can be influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-morpholinophenylboronic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
3-Fluoro-4-morpholinophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes involved in phosphorylation and dephosphorylation reactions. The compound can affect metabolic fluxes by inhibiting key enzymes in these pathways, leading to changes in metabolite levels and overall cellular metabolism. Additionally, the compound’s interactions with cofactors and other regulatory molecules can further modulate its effects on metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Fluoro-4-morpholinophenylboronic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-Fluoro-4-morpholinophenylboronic acid is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences or structural motifs can direct the compound to the nucleus, mitochondria, or other organelles, where it can interact with target enzymes and modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-Fluoro-4-morpholinophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is commonly used in the preparation of boronic acids for Suzuki-Miyaura coupling reactions . The reaction typically involves the use of a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-morpholinophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient production.
化学反应分析
Types of Reactions
3-Fluoro-4-morpholinophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the boronic acid.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction involves the use of a palladium catalyst and a base, typically potassium carbonate, under mild conditions.
Hydrosilylation: This reaction uses a silicon-based reagent and a catalyst to add silicon-hydrogen bonds to the compound.
Hydroboration: This reaction involves the addition of boron-hydrogen bonds to the compound using a boron-based reagent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling typically results in the formation of biaryl compounds, while hydrosilylation and hydroboration produce silicon- and boron-containing derivatives, respectively.
相似化合物的比较
3-Fluoro-4-morpholinophenylboronic acid can be compared with other boronic acid derivatives, such as:
4-Methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a fluoro group.
4-Morpholinophenylboronic acid: Similar but lacks the fluoro substituent.
The uniqueness of 3-Fluoro-4-morpholinophenylboronic acid lies in its combination of a fluoro group and a morpholine ring, which imparts distinct reactivity and properties compared to other boronic acids.
属性
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGKJBDGVMLWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693898 | |
| Record name | [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-09-8 | |
| Record name | B-[3-Fluoro-4-(4-morpholinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279262-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(morpholin-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




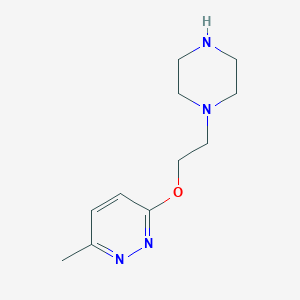
![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
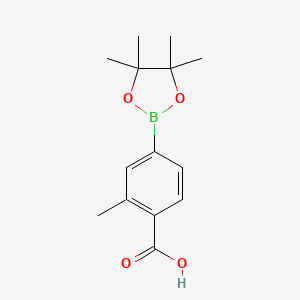

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)
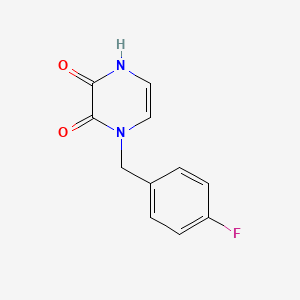
![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)
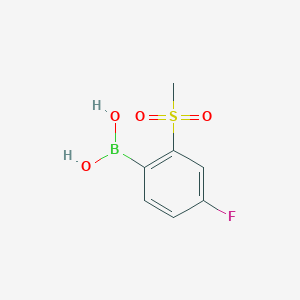
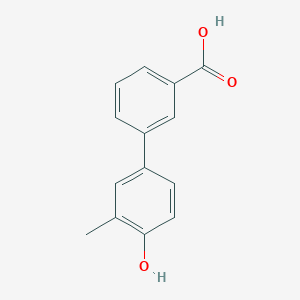
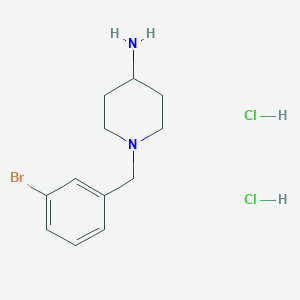
![1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1463794.png)
